molecular formula C11H14F3N3 B1466705 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine CAS No. 175277-65-3

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Cat. No.: B1466705
CAS No.: 175277-65-3
M. Wt: 245.24 g/mol
InChI Key: GYPCMRIMFJGEFW-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted at position 3 with an amine group and at position 6 with a 4-(trifluoromethyl)piperidin-1-yl moiety. The trifluoromethyl (-CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Two CAS numbers are associated with this compound: 1479512-44-1 (substituent at piperidine position 3) and 175277-65-3 (substituent at piperidine position 4) , reflecting positional isomerism. It is primarily used as an intermediate in drug discovery, particularly for targets requiring piperidine-based pharmacophores.

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-5-17(6-4-8)10-2-1-9(15)7-16-10/h1-2,7-8H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPCMRIMFJGEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221015
Record name 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-65-3
Record name 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine with a pyridine derivative under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine exhibit promising anticancer properties. For instance, the compound has been studied as a potential inhibitor of specific tyrosine kinases, which are crucial in cancer cell proliferation and survival. In particular, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines, suggesting its role as a lead compound for developing new anticancer therapies .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Studies have indicated that similar piperidine derivatives can act as neurokinin receptor antagonists, which may be beneficial in managing conditions such as anxiety, depression, and chronic pain . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert therapeutic effects on the central nervous system.

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activities. The incorporation of the trifluoromethyl group may enhance the antibacterial efficacy against resistant strains of bacteria. Further research is required to evaluate its effectiveness against specific pathogens and to elucidate mechanisms of action .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer effects of a derivative of this compound on human melanoma cells. The compound was found to induce apoptosis and inhibit cell migration at micromolar concentrations, indicating its potential as a therapeutic agent in melanoma treatment .

Case Study: Neurokinin Receptor Antagonism

In another investigation, researchers explored the neurokinin receptor antagonistic properties of related compounds. The study demonstrated that these compounds could effectively reduce anxiety-like behaviors in rodent models, supporting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of the target pathways. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituent variations, molecular properties, and applications:

Compound Name Core Structure Substituent on Piperidine/Piperazine CAS Number Molecular Formula Molecular Weight Key Features/Applications
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (Target) Pyridine 4-CF₃ (or 3-CF₃) 1479512-44-1 , 175277-65-3 C₁₁H₁₃F₃N₄ 258.25 High lipophilicity; drug intermediate
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine Pyridine 4-(2-Methoxyethyl)piperazine 1282824-24-1 C₁₂H₂₀N₄O 260.32 Enhanced solubility due to ether group
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine Pyridine 4-N(CH₃)₂ N/A C₁₂H₂₀N₄ 244.32 Electron-donating group; potential CNS targets
6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine Pyridine 4-(CH₂OCH₃) 1339749-38-0 C₁₂H₁₉N₃O 245.30 Polar substituent; improved aqueous stability
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine Pyridine Trifluoromethyl on pyridine (position 4) 105169 C₁₁H₁₄F₃N₃ 245.25 Pyridine-CF₃; distinct electronic effects
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine Pyrimidine 4-CH₃ 717847-03-5 C₁₀H₁₇N₅ 219.28 Pyrimidine core; antimalarial potential

Analysis of Substituent Effects

  • Trifluoromethyl (-CF₃) :
    • Electron-withdrawing : Increases resistance to oxidative metabolism compared to electron-donating groups like -N(CH₃)₂ .
    • Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability, critical for CNS drug candidates .
  • Piperidine vs. Piperazine :
    • Piperazine derivatives (e.g., 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine) exhibit higher solubility due to nitrogen spacing and polarity .
  • Positional Isomerism :
    • The trifluoromethyl group on piperidine position 4 (CAS 175277-65-3) may confer better steric compatibility with hydrophobic binding pockets than position 3 (CAS 1479512-44-1) .

Biological Activity

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. This compound has potential applications in various biological contexts, including cancer therapy, antimicrobial activity, and as a pharmacological agent targeting specific pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13F3N2\text{C}_{12}\text{H}_{13}\text{F}_3\text{N}_2

This compound features:

  • A trifluoromethyl group (CF3-CF_3), which enhances lipophilicity and metabolic stability.
  • A piperidine moiety, contributing to its interaction with biological targets.
  • A pyridine ring that plays a crucial role in binding interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to effective modulation of target pathways. This makes it a valuable candidate in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study demonstrated that piperidine derivatives showed cytotoxicity against hypopharyngeal tumor cells with better efficacy than conventional drugs like bleomycin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis revealed that compounds with similar structural motifs exhibited significant inhibitory activity, suggesting that this compound may share similar properties .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antiparasitic Activity : In a study focusing on antimalarial therapies, derivatives of pyridine and piperidine were synthesized and tested. The incorporation of trifluoromethyl groups was found to enhance the activity against Plasmodium falciparum, indicating the potential for developing new therapies targeting malaria .
  • Tuberculosis Inhibition : Another study aimed at identifying novel chemical entities against Mycobacterium tuberculosis found that certain piperidine derivatives demonstrated promising Minimum Inhibitory Concentrations (MICs), suggesting that this compound may also exhibit similar activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Amino-2-(trifluoromethyl)pyridineTrifluoromethyl group, pyridine ringModerate antibacterial activity
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-aminePiperidine and pyridine ringsPotential anticancer properties
Piperidine derivativesVarious substitutionsDiverse biological activities, including anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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